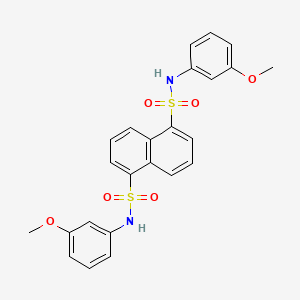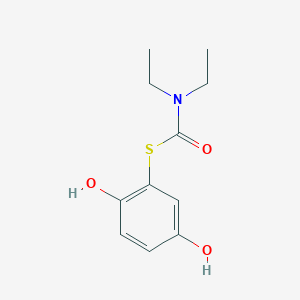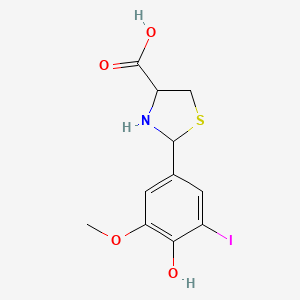![molecular formula C23H24N2O5S B5179636 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B5179636.png)
4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide, also known as BMS-345541, is a small molecule inhibitor that selectively targets the IκB kinase (IKK) complex. IKK is a key regulator of the nuclear factor kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation, immune response, and cell survival. BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide selectively targets the IκB kinase (IKK) complex, which is a key regulator of the NF-κB signaling pathway. The NF-κB pathway plays a crucial role in inflammation, immune response, and cell survival. In the absence of stimuli, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation, the IKK complex phosphorylates IκB, leading to its degradation and the release of NF-κB. NF-κB then translocates to the nucleus, where it activates the transcription of various genes involved in inflammation, immune response, and cell survival. This compound inhibits the phosphorylation of IκB by the IKK complex, leading to the inhibition of NF-κB activation and downstream gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, it has been studied for its potential use in treating autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that selectively targets the IKK complex, which makes it a useful tool for studying the NF-κB signaling pathway. It has also been extensively studied for its potential therapeutic applications in various diseases, which provides a strong rationale for its use in lab experiments. However, there are also some limitations to using this compound in lab experiments. It is a synthetic compound that may have off-target effects, which can complicate data interpretation. In addition, its potency and efficacy may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research on 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide. One area of interest is its potential use in combination therapies for cancer. This compound has been shown to have synergistic effects with other chemotherapeutic agents, which may enhance its anti-cancer activity. Another area of interest is its potential use in treating neuroinflammatory disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects in preclinical models of these diseases, which suggests that it may have therapeutic potential. Finally, there is also interest in developing more potent and selective IKK inhibitors based on the structure of this compound, which may have improved efficacy and fewer off-target effects.
Méthodes De Synthèse
4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide can be synthesized using a multi-step reaction sequence starting from commercially available starting materials. The synthesis involves the condensation of 2,5-dimethoxybenzaldehyde with benzylamine to form an imine intermediate, which is then reduced to the corresponding amine using sodium borohydride. The amine is then reacted with 4-chloro-3-nitrobenzoic acid to form the corresponding benzamide, which is further reacted with methylsulfonyl chloride to give this compound.
Applications De Recherche Scientifique
4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the NF-κB signaling pathway, which is often dysregulated in cancer. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, it has been studied for its potential use in treating autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-29-20-13-14-22(30-2)21(15-20)24-23(26)18-9-11-19(12-10-18)25(31(3,27)28)16-17-7-5-4-6-8-17/h4-15H,16H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYVHLXXFJIMHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3-bromophenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5179565.png)
![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-[2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B5179582.png)
![3-[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5179585.png)
![2-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5179593.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5179598.png)



![(4-{[3-(4-nitrophenyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine](/img/structure/B5179619.png)
![4-[(2-hydroxy-5-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5179622.png)
![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-propen-1-one](/img/structure/B5179633.png)
![2-cyclohexyl-N-[2-(2-furyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5179635.png)

![N~1~-(4-fluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5179659.png)
